molecular formula C23H20Cl2N2O B3570038 N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B3570038
M. Wt: 411.3 g/mol
InChI Key: WZBDINFXSFDSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as DIBO, is a chemical compound that has been extensively studied for its potential use in scientific research. DIBO is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is not fully understood, but it is believed to act by binding to a specific protein target in cells. This binding can lead to a range of biochemical and physiological effects, including changes in gene expression and protein activity.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of protein-protein interactions, and the modulation of protein activity. These effects make N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide a promising candidate for further study in a range of scientific research applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments is its high specificity for its protein target, which can help to reduce off-target effects. However, one limitation of using N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, including:
1. Further study of its mechanism of action and protein target
2. Development of more efficient synthesis methods for N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
3. Exploration of its potential use as a therapeutic agent for cancer and other diseases
4. Investigation of its potential use as a tool for studying protein-protein interactions in cells
5. Development of new fluorescent probes based on the structure of N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide for imaging cellular processes.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for imaging cellular processes, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O/c24-21-10-9-20(13-22(21)25)26-23(28)18-7-5-16(6-8-18)14-27-12-11-17-3-1-2-4-19(17)15-27/h1-10,13H,11-12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBDINFXSFDSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.